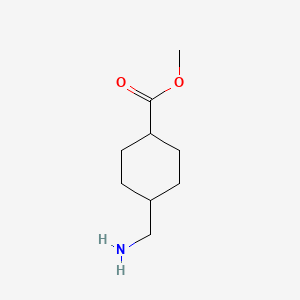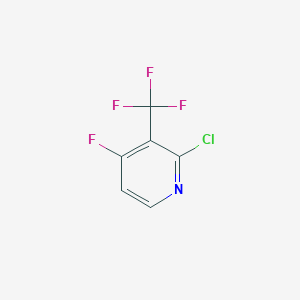
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2ClF4N . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . Other synthesis methods have been reported, including the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular weight of this compound is 199.53 . The SMILES string representation of its structure isFc1c(Cl)nccc1C(F)(F)F . Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.440 . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .Scientific Research Applications
Synthesis of Pesticides and Herbicides
This compound is a key intermediate in the synthesis of pesticides, demonstrating the importance of halogenated pyridines in agricultural chemistry. For instance, Lu Xin-xin (2006) reviewed the synthesis processes of a closely related pyridine derivative, highlighting its role in pesticide development. Similarly, Zuo Hang-dong (2010) discussed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for creating an efficient herbicide, showcasing the compound's utility in enhancing agricultural productivity (Lu Xin-xin, 2006) (Zuo Hang-dong, 2010).
Fluorination Techniques
Significant research has been conducted on the fluorination of pyridine derivatives, a process crucial for creating compounds with enhanced biological activity and chemical properties. Gang Zhou et al. (2018) developed a method for the selective fluorination of 4-substituted 2-aminopyridines in aqueous solution, indicating the versatility of pyridine derivatives like 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine in synthetic chemistry (Gang Zhou et al., 2018).
Development of Fungicides
This pyridine derivative also finds application in the development of fungicides. Youngeun Jeon et al. (2013) studied a compound structurally related to 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, demonstrating its efficacy as a fungicide through crystallographic analysis. This research underscores the compound's potential in creating effective plant protection agents (Youngeun Jeon et al., 2013).
Material Science Applications
In material science, the compound's derivatives are used to synthesize novel materials. Shujiang Zhang et al. (2007) described the synthesis and characterization of soluble polyimides derived from a polycondensation process involving a pyridine and fluorine-containing aromatic diamine monomer. This highlights the role of halogenated pyridines in the development of new materials with desirable thermal and solubility properties (Shujiang Zhang et al., 2007).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
Future Directions
Trifluoromethylpyridines, including “2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLMPJOUJYZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253078 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
1227574-46-0 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)

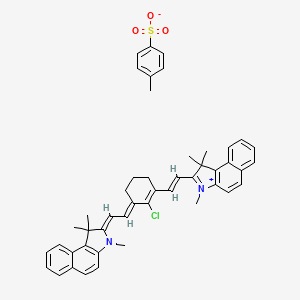

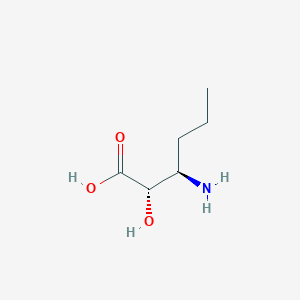
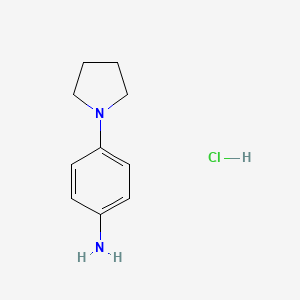
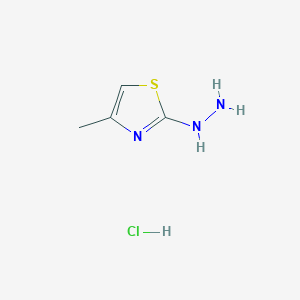
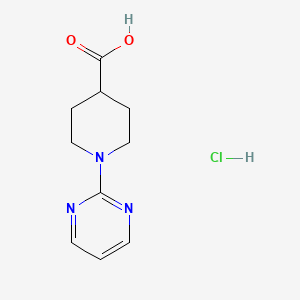
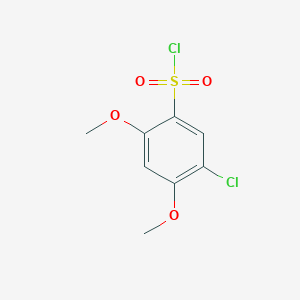
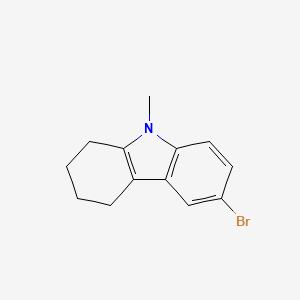
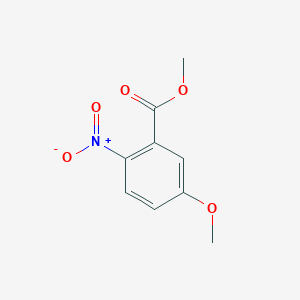
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
